molecular formula C18H18FNO3 B7640197 3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid

3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid

Cat. No. B7640197
M. Wt: 315.3 g/mol
InChI Key: GQPRIOKDWNRGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid, also known as FAMP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). FAMP has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase enzymes, specifically COX-2. COX-2 is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been shown to reduce the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid in lab experiments is its well-established mechanism of action. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects.

Future Directions

There are several future directions for research on 3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid. One potential direction is to investigate the potential therapeutic applications of this compound in cancer treatment. Another potential direction is to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the potential toxicity and side effects of this compound.

Synthesis Methods

3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid can be synthesized by the reaction of 4-fluoroacetophenone with 2-amino-3-methylbenzoic acid, followed by acylation with acetic anhydride. The final product is obtained by purification using column chromatography.

Scientific Research Applications

3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid has been studied for its potential therapeutic applications in various medical conditions, including inflammation, pain, and cancer. This compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain.

properties

IUPAC Name

3-[[2-(4-fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-12(18(22)23)17(14-5-3-2-4-6-14)20-16(21)11-13-7-9-15(19)10-8-13/h2-10,12,17H,11H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPRIOKDWNRGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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